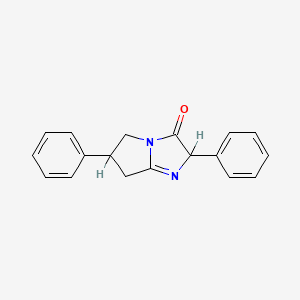
2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one is a heterocyclic compound that features a fused pyrroloimidazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrroline with substituted benzaldehydes in the presence of a catalyst. The reaction is usually carried out in a solvent such as dichloromethane or methanol, and the cyclization is facilitated by the addition of formic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets can vary depending on the specific application, but it often involves modulation of biochemical pathways related to inflammation, cell proliferation, or microbial growth .
類似化合物との比較
Similar Compounds
Imidazole: A simpler heterocyclic compound with similar nitrogen-containing ring structures.
Benzimidazole: Contains a fused benzene and imidazole ring, similar to the pyrroloimidazole structure.
Pyrrole: Another nitrogen-containing heterocycle that can be a precursor to more complex structures.
Uniqueness
2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one is unique due to its fused ring system, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .
特性
CAS番号 |
76696-79-2 |
|---|---|
分子式 |
C18H16N2O |
分子量 |
276.3 g/mol |
IUPAC名 |
2,6-diphenyl-2,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-3-one |
InChI |
InChI=1S/C18H16N2O/c21-18-17(14-9-5-2-6-10-14)19-16-11-15(12-20(16)18)13-7-3-1-4-8-13/h1-10,15,17H,11-12H2 |
InChIキー |
YQNBIXHEMKKJLK-UHFFFAOYSA-N |
正規SMILES |
C1C(CN2C1=NC(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


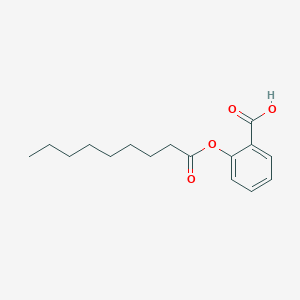

![1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline](/img/structure/B14435049.png)
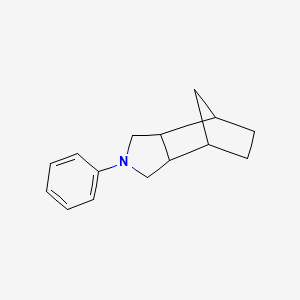
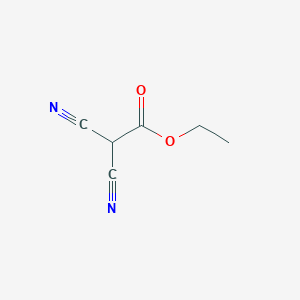

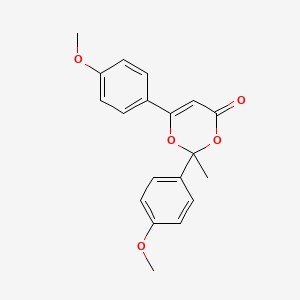
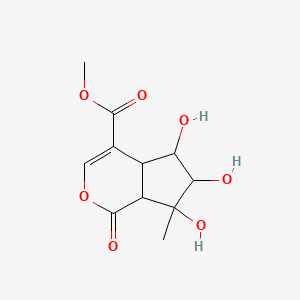
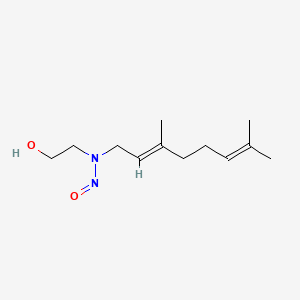
![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)
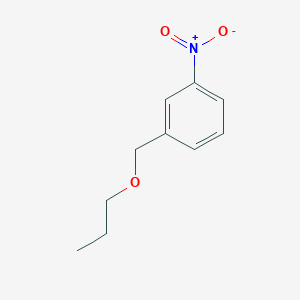

![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)
